Cas no 2580248-32-2 (2-methyl-1-oxa-4,9-diazaspiro5.5undecane)
2-methyl-1-oxa-4,9-diazaspiro5.5undecane Chemical and Physical Properties
Names and Identifiers
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- 2580248-32-2
- SCHEMBL20504275
- 2-methyl-1-oxa-4,9-diazaspiro[5.5]undecane
- EN300-27718894
- 2-methyl-1-oxa-4,9-diazaspiro5.5undecane
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- Inchi: 1S/C9H18N2O/c1-8-6-11-7-9(12-8)2-4-10-5-3-9/h8,10-11H,2-7H2,1H3
- InChI Key: WNFVYGAZBJYKMR-UHFFFAOYSA-N
- SMILES: O1C(C)CNCC21CCNCC2
Computed Properties
- Exact Mass: 170.141913202g/mol
- Monoisotopic Mass: 170.141913202g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 155
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.2
- Topological Polar Surface Area: 33.3Ų
2-methyl-1-oxa-4,9-diazaspiro5.5undecane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-27718894-0.05g |
2-methyl-1-oxa-4,9-diazaspiro[5.5]undecane |
2580248-32-2 | 95.0% | 0.05g |
$732.0 | 2025-03-20 | |
| Enamine | EN300-27718894-0.1g |
2-methyl-1-oxa-4,9-diazaspiro[5.5]undecane |
2580248-32-2 | 95.0% | 0.1g |
$767.0 | 2025-03-20 | |
| Enamine | EN300-27718894-0.25g |
2-methyl-1-oxa-4,9-diazaspiro[5.5]undecane |
2580248-32-2 | 95.0% | 0.25g |
$801.0 | 2025-03-20 | |
| Enamine | EN300-27718894-0.5g |
2-methyl-1-oxa-4,9-diazaspiro[5.5]undecane |
2580248-32-2 | 95.0% | 0.5g |
$836.0 | 2025-03-20 | |
| Enamine | EN300-27718894-1.0g |
2-methyl-1-oxa-4,9-diazaspiro[5.5]undecane |
2580248-32-2 | 95.0% | 1.0g |
$871.0 | 2025-03-20 | |
| Enamine | EN300-27718894-2.5g |
2-methyl-1-oxa-4,9-diazaspiro[5.5]undecane |
2580248-32-2 | 95.0% | 2.5g |
$1707.0 | 2025-03-20 | |
| Enamine | EN300-27718894-5.0g |
2-methyl-1-oxa-4,9-diazaspiro[5.5]undecane |
2580248-32-2 | 95.0% | 5.0g |
$2525.0 | 2025-03-20 | |
| Enamine | EN300-27718894-10.0g |
2-methyl-1-oxa-4,9-diazaspiro[5.5]undecane |
2580248-32-2 | 95.0% | 10.0g |
$3746.0 | 2025-03-20 | |
| Enamine | EN300-27718894-1g |
2-methyl-1-oxa-4,9-diazaspiro[5.5]undecane |
2580248-32-2 | 1g |
$871.0 | 2023-09-10 | ||
| Enamine | EN300-27718894-5g |
2-methyl-1-oxa-4,9-diazaspiro[5.5]undecane |
2580248-32-2 | 5g |
$2525.0 | 2023-09-10 |
2-methyl-1-oxa-4,9-diazaspiro5.5undecane Related Literature
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
Additional information on 2-methyl-1-oxa-4,9-diazaspiro5.5undecane
Comprehensive Overview of 2-methyl-1-oxa-4,9-diazaspiro[5.5]undecane (CAS No. 2580248-32-2)
The compound 2-methyl-1-oxa-4,9-diazaspiro[5.5]undecane (CAS No. 2580248-32-2) is a spirocyclic structure featuring a unique combination of oxygen and nitrogen heteroatoms within its framework. This molecular architecture has garnered significant attention in pharmaceutical and agrochemical research due to its potential as a versatile scaffold for drug discovery. The presence of both 1-oxa (oxygen) and 4,9-diaza (nitrogen) moieties enhances its ability to interact with biological targets, making it a subject of interest for researchers exploring novel therapeutic agents.
In recent years, the demand for spirocyclic compounds like 2-methyl-1-oxa-4,9-diazaspiro[5.5]undecane has surged, driven by their applications in developing central nervous system (CNS) drugs and antimicrobial agents. The compound's rigid spiro core contributes to improved metabolic stability and bioavailability, addressing key challenges in modern drug design. Researchers are particularly intrigued by its potential to modulate G-protein-coupled receptors (GPCRs), a hot topic in pharmacology due to their role in treating neurological disorders.
The synthesis of 2-methyl-1-oxa-4,9-diazaspiro[5.5]undecane often involves multi-step organic transformations, including cyclization reactions and reductive amination. Its CAS No. 2580248-32-2 serves as a critical identifier for regulatory and commercial purposes, ensuring precise tracking in global chemical databases. Analytical techniques such as NMR spectroscopy and high-resolution mass spectrometry (HRMS) are routinely employed to confirm its purity and structural integrity.
From an industrial perspective, this compound aligns with the growing trend toward sustainable chemistry. Its potential as a green synthetic intermediate is being explored, particularly in the context of catalysis and biocatalysis. These approaches minimize waste and energy consumption, resonating with the pharmaceutical industry's push for environmentally friendly manufacturing.
Ongoing studies investigate the structure-activity relationship (SAR) of 2-methyl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives, a frequent search query among medicinal chemists. Preliminary data suggest that modifications to the methyl group or spiro junction can significantly alter biological activity, opening avenues for personalized medicine applications. This aligns with current healthcare trends emphasizing precision therapeutics.
In material science, the compound's heterocyclic framework shows promise for developing advanced polymers with tailored properties. Its thermal stability and potential for hydrogen bonding make it a candidate for high-performance materials, another trending topic in industrial research. Computational modeling studies, frequently searched in AI-driven drug discovery platforms, further predict its utility in molecular recognition systems.
Quality control protocols for CAS No. 2580248-32-2 emphasize compliance with ICH guidelines, reflecting the pharmaceutical industry's focus on regulatory standards. Stability studies under various pH conditions and temperature ranges are routinely conducted, addressing common concerns about compound degradation in formulation development.
The future outlook for 2-methyl-1-oxa-4,9-diazaspiro[5.5]undecane research appears promising, particularly in fragment-based drug discovery (FBDD) - a frequently searched methodology. Its balanced lipophilicity and polar surface area position it as a valuable molecular fragment for building drug-like compounds. Collaborative efforts between academia and industry continue to uncover new applications for this structurally intriguing molecule.
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